Sulfur AA standard

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The "Sulfur AA Standard" refers to a high-purity sulfur compound used as a reference material in analytical chemistry, particularly in atomic absorption spectroscopy (AA) and related techniques. This standard is characterized by stringent purity requirements, often adhering to pharmacopeial guidelines such as the United States Pharmacopeia (USP) monograph for Precipitated Sulfur . It serves as a critical benchmark for quantifying sulfur content in samples, ensuring accuracy in environmental, pharmaceutical, and industrial testing. The standard typically exists in its elemental form (oxidation state 0) and is processed to eliminate impurities like sulfides or sulfates, which could interfere with analytical results .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfur amino acids can be synthesized through various chemical processes. For instance, methionine can be synthesized via the Strecker synthesis, which involves the reaction of methional with hydrogen cyanide and ammonia, followed by hydrolysis . Cysteine can be synthesized from serine through a series of reactions involving sulfur sources like hydrogen sulfide .

Industrial Production Methods

Industrial production of sulfur amino acids often involves microbial fermentation. For example, methionine is produced using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum, which are capable of converting simple carbon sources into methionine through metabolic pathways . Cysteine production can also be achieved through microbial fermentation using strains of Escherichia coli .

Chemical Reactions Analysis

Types of Reactions

Sulfur amino acids undergo various chemical reactions, including:

Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.

Reduction: Cysteine can be reduced to form thiols.

Substitution: Sulfur amino acids can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.

Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Thiols from cysteine.

Substitution: Various substituted sulfur amino acids.

Scientific Research Applications

Scientific Research Applications

-

Metabolic Health and Obesity

- Dietary Interventions : Research has shown that restricting sulfur amino acids can lead to weight loss and improved metabolic health. A study aimed at evaluating the effects of dietary SAA restriction on body weight and resting energy expenditure found that participants adhering to a low SAA diet exhibited significant reductions in body fat and improvements in metabolic markers such as insulin sensitivity and glucose levels .

- Mechanisms of Action : The underlying mechanisms include alterations in gene expression related to lipid metabolism and appetite regulation. For instance, SAA restriction has been linked to reduced oxidative stress and inflammation, both of which are critical factors in obesity-related disorders .

-

Cardiometabolic Disease Risk

- Epidemiological Studies : Higher intake levels of sulfur amino acids have been associated with increased risks of cardiometabolic diseases. A comprehensive analysis involving over 120,000 participants indicated that diets high in SAA correlate with elevated cardiovascular disease risk and mortality rates . These findings suggest that managing SAA intake could be a strategic approach to reducing disease risk.

- Biomarker Associations : Studies have identified significant relationships between plasma levels of sulfur amino acids and various biomarkers indicative of cardiovascular health, such as homocysteine levels .

-

Agricultural Applications

- Nutritional Quality Improvement : Sulfur application in agriculture has been shown to enhance the nutritional quality of crops like maize. Research indicates that sulfur fertilizers improve the amino acid balance within grains, leading to higher protein content and better overall crop yield . This application is vital for sustainable agricultural practices aimed at meeting global food demands while ensuring nutritional adequacy.

Case Study 1: Dietary SAA Restriction in Humans

A randomized controlled trial investigated the effects of an 8-week dietary restriction of sulfur amino acids on overweight individuals. Participants showed a notable decrease in body weight (average reduction of 5 kg) and improved metabolic parameters such as lower insulin resistance scores. The study utilized dual-energy X-ray absorptiometry (DXA) for precise body composition measurements .

Case Study 2: Cardiovascular Risk Assessment

In a long-term cohort study involving dietary assessments through repeated food frequency questionnaires, researchers observed that individuals consuming high levels of sulfur amino acids had a 12% increased risk of developing cardiovascular diseases compared to those with lower intake levels. This study highlights the potential need for revised dietary guidelines concerning sulfur amino acid consumption .

Data Tables

| Study Focus | Key Findings | Methodology |

|---|---|---|

| Dietary SAA Restriction | Weight loss (5 kg avg.), improved insulin sensitivity | Randomized controlled trial |

| Cardiovascular Disease Risk | 12% increased risk with high SAA intake | Longitudinal cohort study |

| Agricultural Nutritional Improvement | Enhanced protein content in maize due to sulfur application | Field trials |

Mechanism of Action

Sulfur amino acids exert their effects through various mechanisms:

Comparison with Similar Compounds

Comparison with Similar Sulfur Compounds

To contextualize the Sulfur AA Standard, it is essential to evaluate its properties against analogous sulfur-based compounds. The following sections analyze chemical characteristics, purity standards, applications, and safety profiles.

Chemical Properties

Key distinctions arise in oxidation states and molecular structures:

- This compound (Elemental Sulfur) :

Sulfathiazole Sodium :

Sulfosalicylic Acid :

Sulfonic Acid Cation-Exchange Resin :

Purity and Regulatory Standards

Biological Activity

Sulfur amino acids (SAAs), particularly methionine (Met) and cysteine (Cys), are critical components in various biological processes, including protein synthesis, antioxidant defense, and cellular signaling. The Sulfur AA standard serves as a benchmark for studying the biological activity of these amino acids, particularly in relation to health outcomes and disease prevention. This article compiles research findings, case studies, and data tables to elucidate the biological activity associated with sulfur amino acids.

Biological Roles of Sulfur Amino Acids

Methionine (Met) and Cysteine (Cys) are the primary sulfur-containing amino acids in human metabolism. Their biological activities include:

- Protein Synthesis : Both Met and Cys are essential for the synthesis of proteins and peptides.

- Antioxidant Defense : Cys is a precursor to glutathione (GSH), a major antioxidant that protects cells from oxidative stress.

- Methylation Reactions : Met is converted to S-adenosylmethionine (SAM), which serves as a universal methyl donor in numerous biochemical reactions, including DNA methylation.

Dietary Impact on Health

Recent studies have highlighted the implications of sulfur amino acid intake on chronic diseases:

- Cardiometabolic Health : A study involving 120,699 participants indicated that higher consumption of SAAs is linked to increased risks of cardiovascular disease and mortality. Specifically, those consuming high levels of SAAs had a 12% higher annual risk of cardiovascular disease compared to low consumers .

- Cancer Therapy : Research suggests that manipulating dietary sulfur amino acids can influence cancer treatment efficacy. For instance, diets deficient in Met but supplemented with Cys or taurine showed varying anticancer effects, indicating a complex interplay between these amino acids in metabolic pathways relevant to cancer .

- Aging and Longevity : Studies on dietary sulfur amino acid restriction (SAAR) demonstrated benefits such as lifespan extension and reduced body weight in animal models. These findings suggest that lower SAA intake may mitigate age-related diseases .

Case Study 1: Cancer Treatment

In a controlled study, mice were placed on Met-deficient diets supplemented with varying levels of Cys. The results indicated that while Met restriction alone could exert anticancer effects, the presence of Cys influenced tumor growth dynamics differently depending on its concentration .

Case Study 2: Cardiovascular Disease

A longitudinal study tracked dietary patterns and health outcomes over 32 years. It was found that participants adhering to plant-based diets with lower SAA intake had significantly lower rates of cardiovascular events compared to those consuming high levels of meat-derived proteins .

Data Tables

Q & A

Basic Research Questions

Q. How should sulfur AA standards be prepared and calibrated for ICP-MS analysis in trace sulfur quantification?

Sulfur AA standards require gravimetric preparation using high-purity sulfur compounds (e.g., Na₂SO₄) dissolved in ultrapure water or nitric acid. Calibration involves serial dilution to create a standard curve (e.g., 0.1–100 ppm). To minimize contamination, use trace-metal-grade reagents and conduct blank subtraction. Matrix-matched standards (e.g., mimicking sample electrolytes) improve accuracy in complex samples . Validate calibration linearity via R² > 0.995 and check for polyatomic interferences (e.g., ⁴⁰Ar¹⁶O⁺ on ³²S) using collision/reaction cell modes in ICP-MS .

Q. What are the critical parameters for maintaining sulfur AA standard stability during long-term experiments?

Store standards in acidified solutions (pH < 2) at 4°C to prevent microbial growth or oxidation. Use amber glass vials to avoid photodegradation. Periodically verify stability via repeatability tests (e.g., triplicate measurements weekly). If degradation exceeds 5%, prepare fresh standards . Document storage conditions and validation results in metadata .

Q. Which analytical techniques are most compatible with sulfur AA standards for cross-validation?

Combine ICP-MS with ion chromatography (IC) or gas chromatography (GC) for speciation analysis (e.g., sulfate vs. sulfide). For bulk sulfur quantification, pair with combustion-infrared detection (CIC) to verify total sulfur content. Discrepancies >10% between methods warrant re-evaluation of sample digestion efficiency or standard purity .

Advanced Research Questions

Q. How can researchers resolve matrix-induced signal suppression/enhancement in this compound-based ICP-MS assays?

Methodology :

- Internal Standardization : Use ³⁴S-enriched isotopes or yttrium (⁸⁹Y) to correct for drift .

- Dilution Studies : Serial dilution identifies nonlinearity caused by matrix effects. A 1:5 dilution often mitigates suppression in biological samples .

- Standard Addition : Spike samples with known sulfur concentrations to validate recovery rates (target: 85–115%) . Documentation : Report recovery rates, dilution factors, and internal standard corrections in supplementary materials .

Q. What experimental design strategies address contradictory sulfur quantification data between AA standards and alternative methods (e.g., XRF)?

- Hypothesis Testing : Determine if discrepancies arise from sulfur speciation (e.g., organic vs. inorganic), detection limits (XRF’s higher LOD), or sample homogeneity .

- Controlled Experiments : Analyze certified reference materials (CRMs) with both methods. If XRF underestimates sulfur in CRMs, recalibrate using AA standard-matched calibration curves .

- Statistical Analysis : Apply paired t-tests to identify systematic biases and adjust models using ANOVA .

Q. How to optimize this compound protocols for novel applications like solid-state lithium-sulfur battery research?

- Sample Preparation : Use inert-atmosphere gloveboxes to prevent sulfide oxidation. Digest electrode materials with HNO₃/HF mixtures under microwave-assisted heating .

- Validation : Compare ICP-MS results with energy-dispersive X-ray spectroscopy (EDS) mapping to confirm sulfur distribution homogeneity. Report relative standard deviation (RSD) across ≥5 sampling points .

- Data Integration : Correlate sulfur content with electrochemical performance metrics (e.g., capacity fade) using multivariate regression .

Q. Data Analysis and Reporting

Q. How should researchers present this compound-derived data to meet journal standards?

- Tables : Include LOD (e.g., 0.05 ppm), LOQ (e.g., 0.15 ppm), and RSD (e.g., <5%) for triplicate measurements. Use horizontal lines only and SI units .

- Figures : Provide calibration curves with error bars and regression equations. For spatial sulfur distribution, use heatmaps with scale bars .

- Supplementary Materials : Upload raw ICP-MS spectra, digestion protocols, and CRM certificates .

Q. What steps ensure reproducibility of this compound-based methods in multi-institutional studies?

- Protocol Harmonization : Share detailed SOPs via repositories like Protocols.io . Specify instrument parameters (e.g., RF power: 1,550 W; nebulizer flow: 0.85 L/min) .

- Interlaboratory Trials : Circulate aliquots of a shared standard. Acceptable interlab RSD: ≤10% .

- Ethical Reporting : Disclose funding sources and conflicts of interest in the declaration section .

Properties

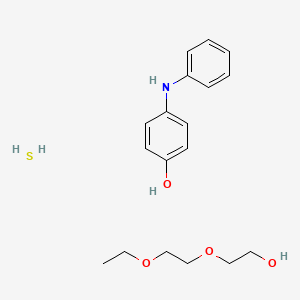

Molecular Formula |

C18H27NO4S |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

4-anilinophenol;2-(2-ethoxyethoxy)ethanol;sulfane |

InChI |

InChI=1S/C12H11NO.C6H14O3.H2S/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;1-2-8-5-6-9-4-3-7;/h1-9,13-14H;7H,2-6H2,1H3;1H2 |

InChI Key |

DVOGPGMVVGVWRT-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCO.C1=CC=C(C=C1)NC2=CC=C(C=C2)O.S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.